![molecular formula C22H18BrCl2N3O3S B297606 N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297606.png)
N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. In cancer cells, it inhibits the activity of cyclin-dependent kinases and downregulates the expression of anti-apoptotic proteins. In diabetes, it activates the AMP-activated protein kinase pathway and enhances glucose uptake in skeletal muscle cells. In inflammation, it inhibits the activation of nuclear factor-kappa B and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide vary depending on the disease being studied. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In diabetes, it improves insulin sensitivity and reduces blood glucose levels, leading to better glycemic control. In inflammation, it reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide in lab experiments include its ability to inhibit various enzymes and signaling pathways, making it a potential therapeutic agent for various diseases. However, its limitations include its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
For N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide include further research into its potential therapeutic applications, as well as the development of more effective synthesis methods and formulations for in vivo administration. Additionally, more studies are needed to determine the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 2-(3-bromobenzylidene)hydrazine. This intermediate is then reacted with N-benzyl-2,5-dichlorobenzenesulfonamide and ethyl acetoacetate to form the final product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide |
---|---|
Molekularformel |
C22H18BrCl2N3O3S |
Molekulargewicht |
555.3 g/mol |
IUPAC-Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-[(E)-(3-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H18BrCl2N3O3S/c23-18-8-4-7-17(11-18)13-26-27-22(29)15-28(14-16-5-2-1-3-6-16)32(30,31)21-12-19(24)9-10-20(21)25/h1-13H,14-15H2,(H,27,29)/b26-13+ |
InChI-Schlüssel |
ZFCPXJQRNWUSQZ-LGJNPRDNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC(=CC=C2)Br)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
SMILES |
C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC(=CC=C2)Br)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC(=CC=C2)Br)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.